molecular formula C17H13ClN2O2 B15062635 N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B15062635
M. Wt: 312.7 g/mol
InChI Key: JWMUJRXFSSKXPA-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is an organic compound that features a chlorophenyl group, an indole moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formylation: The indole ring is then formylated at the 3-position using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide and phosphorus oxychloride.

    Acetamide Formation: The formylated indole is reacted with 3-chloroaniline and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: N-(3-Chlorophenyl)-2-(3-carboxy-1H-indol-1-yl)acetamide.

    Reduction: N-(3-Chlorophenyl)-2-(3-hydroxymethyl-1H-indol-1-yl)acetamide.

    Substitution: N-(3-Methoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.

Scientific Research Applications

N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of indole derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The indole moiety can interact with aromatic residues in proteins through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-2-(1H-indol-3-yl)acetamide: Lacks the formyl group, which may affect its reactivity and biological activity.

    N-(3-Bromophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

Uniqueness

N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of both the formyl group and the chlorophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-formylindol-1-yl)acetamide

InChI

InChI=1S/C17H13ClN2O2/c18-13-4-3-5-14(8-13)19-17(22)10-20-9-12(11-21)15-6-1-2-7-16(15)20/h1-9,11H,10H2,(H,19,22)

InChI Key

JWMUJRXFSSKXPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)C=O

Origin of Product

United States

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